molecular formula C13H15N3O4S B2375067 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937629-51-1

1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2375067
CAS No.: 937629-51-1
M. Wt: 309.34
InChI Key: ODWSWCFEIYUVKU-UHFFFAOYSA-N
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Description

1-Methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a pyrrole-based compound featuring a carboxylic acid group at position 2, a methyl group at position 1, and a sulfamoyl moiety at position 4 substituted with methyl and pyridin-3-ylmethyl groups. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in antiviral therapy, quorum sensing inhibition (QSI), and synthetic chemistry .

Properties

IUPAC Name

1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-15-9-11(6-12(15)13(17)18)21(19,20)16(2)8-10-4-3-5-14-7-10/h3-7,9H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSWCFEIYUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with DMF and POCl3 to form an aldehyde, which is then oxidized to the carboxylic acid.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with a sulfonamide in the presence of a base.

    Coupling with Pyridine Moiety: The final step involves coupling the sulfamoyl-pyrrole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. The compound has shown potential as an inhibitor of bacterial metallo-β-lactamases, which are critical for bacterial resistance against β-lactam antibiotics. In a study, small-molecule inhibitors were identified that could effectively combat these resistant strains, highlighting the relevance of such compounds in developing new antibiotics .

2. Anti-inflammatory Properties
The compound's structure suggests it may have anti-inflammatory effects, similar to other pyrrole derivatives. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For instance, certain pyrazole-linked compounds have been shown to selectively inhibit COX-II with minimal side effects, making them suitable candidates for treating inflammatory diseases .

Pharmacological Insights

1. Drug Development
The unique chemical structure of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid presents opportunities for drug development targeting specific receptors involved in various diseases. Its potential as a scaffold for designing new pharmaceuticals is supported by its ability to modulate biological pathways effectively.

2. Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:

  • Case Study 1: A series of pyrrole derivatives were synthesized and tested for their activity against COX enzymes. Results showed that specific substitutions on the pyrrole ring enhanced selectivity and potency against COX-II compared to conventional drugs like Celecoxib .
  • Case Study 2: A novel class of sulfonamide derivatives was developed, demonstrating significant anti-inflammatory activity with lower ulcerogenic effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that modifications to the sulfamoyl group can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name & Reference Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield/Purity
Target Compound Pyrrole-2-carboxylic acid 1-Me, 4-[methyl(pyridin-3-ylmethyl)sulfamoyl] Not provided Inferred antiviral/QSI potential Not reported
Bersacapavirum (1-methyl-4-{[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl}-1H-pyrrole-2-carboxamide) Pyrrole-2-carboxamide 1-Me, 4-[(2S)-trifluoropropan-2-ylsulfamoyl] ~476.37 (calculated) Antiviral Not reported
1-Methyl-4-(piperidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid 1-Me, 4-(piperidin-1-ylsulfonyl) Not provided Synthetic utility Commercially available (Santa Cruz Biotechnology)
(S)-4-((5-Amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)-methyl)-1H-pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid Bulky triarylmethane substituent Not provided Not specified 96% yield
1H-Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid None (core structure) 111.1 (calculated) QSI activity Purified from Streptomyces

Key Comparisons

Bersacapavirum (Antiviral Analogue)
  • Structural Differences : Bersacapavirum replaces the carboxylic acid group with a carboxamide and features a trifluoropropan-2-yl sulfamoyl substituent instead of methyl/pyridinylmethyl.
  • The carboxamide may reduce acidity compared to the target’s carboxylic acid, altering binding interactions .
Core Structure (1H-Pyrrole-2-carboxylic acid)
  • Functional Impact : The unsubstituted core exhibits QSI activity by disrupting bacterial communication. The target’s sulfamoyl and pyridinylmethyl groups may enhance specificity or potency against pathogenic factors .

Implications of Substituent Variations

  • Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (N-linked) offer hydrogen-bonding sites, while sulfonyl groups (O-linked) are more electronegative, affecting electronic distribution.
  • Aromatic vs. Alicyclic Substituents : The target’s pyridinylmethyl group enables π-π stacking, whereas Bersacapavirum’s trifluoropropyl and the piperidine derivative’s alicyclic group prioritize steric and lipophilic effects.
  • Carboxylic Acid vs.

Biological Activity

1-Methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring, a carboxylic acid group, and a sulfamoyl moiety, contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A pyrrole ring which is known for its role in various biological activities.
  • A sulfamoyl group that enhances solubility and interaction with biological targets.
  • A pyridine moiety that may contribute to receptor binding and activity modulation.

The mechanism of action of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid primarily involves interactions with specific biological targets. These targets include:

  • Enzymes : The compound may inhibit or modulate enzyme activity, particularly kinases and proteases.
  • Receptors : It can bind to G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that it exhibits significant activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus, showcasing their potential as antibacterial agents .

Antitubercular Activity

A study focused on pyrrole-2-carboxamides demonstrated that modifications to the structure led to enhanced anti-tuberculosis (TB) activity. The compound's structural features allow it to act as an inhibitor of MmpL3, a crucial target in Mycobacterium tuberculosis. Compounds similar to 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid have shown:

  • MIC < 0.016 μg/mL against drug-resistant strains of TB .

Study on Structure-Activity Relationships (SAR)

A comprehensive study investigated the SAR of pyrrole derivatives, revealing that specific substitutions on the pyrrole ring significantly affect biological activity. For instance:

  • Compounds with electron-withdrawing groups exhibited improved potency against TB due to enhanced binding affinity to MmpL3 .

Evaluation of Cytotoxicity

In vitro evaluations indicated that many derivatives maintain low cytotoxicity while exhibiting potent antimicrobial effects. For instance, compounds with IC50 values greater than 64 μg/mL were considered safe for further development .

Research Applications

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting inflammatory and infectious diseases.
  • Chemical Biology : To investigate molecular interactions within biological pathways.

Q & A

Q. What methodologies address the low reactivity of the pyrrole ring in further functionalization?

  • Methodological Answer :
  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., carboxylic acid in ) to regioselectively modify the pyrrole core .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to avoid side reactions during sulfamoylation .

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